![molecular formula C11H11NO5 B14661662 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid CAS No. 51044-28-1](/img/structure/B14661662.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is an organic compound that features both an amino acid and a benzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid typically involves the condensation reaction between an amino acid and a benzaldehyde derivative. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amino acid derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid involves its interaction with specific molecular targets. The Schiff base moiety can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[(2-Hydroxybenzylidene)amino]propanoic acid
- (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid
Uniqueness
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and potential therapeutic applications.
Propiedades
Número CAS |
51044-28-1 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
(2S)-2-[(2-hydroxyphenyl)methylideneamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9-4-2-1-3-7(9)6-12-8(11(16)17)5-10(14)15/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
Clave InChI |
OEKNYUUGIBRYAT-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C=N[C@@H](CC(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NC(CC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
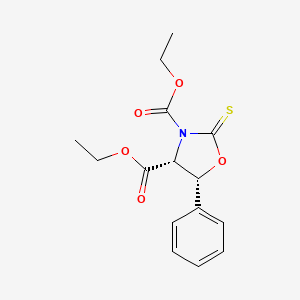
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)


![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

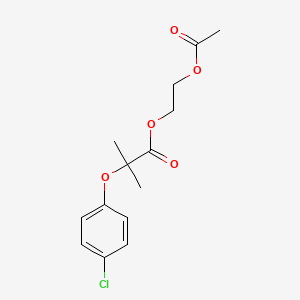
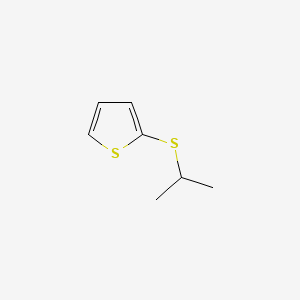
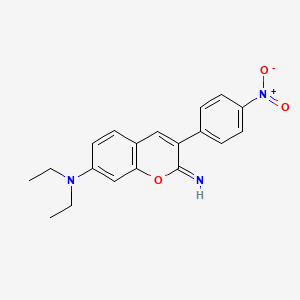


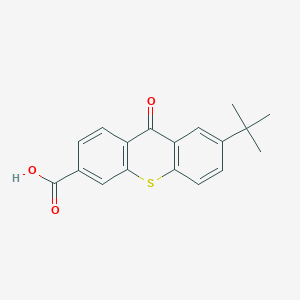
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
